molecular formula C24H18N2 B189209 4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine CAS No. 38151-30-3

4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine

Cat. No. B189209
CAS RN: 38151-30-3
M. Wt: 334.4 g/mol
InChI Key: FQVJZPZIGPNRKC-WUKNDPDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine, also known as DPEP, is a compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound has been synthesized using various methods and has been found to have beneficial effects in various biochemical and physiological processes. In

Mechanism Of Action

The mechanism of action of 4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine is not fully understood. However, it has been suggested that 4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine acts by inhibiting the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, 4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine has been found to induce apoptosis in cancer cells by activating the caspase pathway.

Biochemical And Physiological Effects

4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Moreover, 4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine has been found to improve insulin sensitivity by increasing glucose uptake in skeletal muscle cells.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine in lab experiments is its high purity, which makes it suitable for further research. Additionally, 4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine has been found to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using 4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine. One potential direction is to explore the use of 4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine. Moreover, future research can focus on the development of more efficient synthesis methods for 4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine, as well as the development of derivatives of 4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine with improved properties.

Synthesis Methods

The synthesis of 4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine has been achieved using various methods, including the reaction of 2,4,6-triphenylpyrimidine-5-carbaldehyde with (E)-2-phenylethenylboronic acid, and the reaction of 4,6-dichloro-2-[(E)-2-phenylethenyl]pyrimidine with phenylboronic acid. These methods have been found to yield high purity 4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine, suitable for further research.

Scientific Research Applications

4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine has been found to have potential therapeutic applications in various scientific research areas. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, 4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine has been found to have potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Moreover, 4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine has been found to have potential as a treatment for diabetes, as it has been shown to improve insulin sensitivity.

properties

CAS RN

38151-30-3

Product Name

4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine

Molecular Formula

C24H18N2

Molecular Weight

334.4 g/mol

IUPAC Name

4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine

InChI

InChI=1S/C24H18N2/c1-4-10-19(11-5-1)16-17-24-25-22(20-12-6-2-7-13-20)18-23(26-24)21-14-8-3-9-15-21/h1-18H/b17-16+

InChI Key

FQVJZPZIGPNRKC-WUKNDPDISA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4

SMILES

C1=CC=C(C=C1)C=CC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4

Other CAS RN

38151-30-3

Origin of Product

United States

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